REACTION_CXSMILES
|
C([NH:6][NH:7][CH2:8][CH2:9][CH2:10][CH:11]1[NH:15]C(=O)N[C:12]1=[O:17])(OCC)=O.[OH2:18].O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:15][CH:11]([CH2:10][CH2:9][CH2:8][NH:7][NH2:6])[C:12]([OH:17])=[O:18] |f:1.2.3.4.5.6.7.8.9.10.11|
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Name
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5-[3-(carbethoxyhydrazino)-propyl]-hydantoin
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Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)NNCCCC1C(NC(N1)=O)=O
|
Name
|
|
Quantity
|
18.15 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
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Name
|
|
Quantity
|
55 mL
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux for 12 hours
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
remove the white solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
EXTRACTION
|
Details
|
extract the filter cake with boiling water (25 ml)
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Type
|
WASH
|
Details
|
finally wash with hot water (25 mL)
|
Type
|
ADDITION
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Details
|
Combine the filtrate and washings, treat with ammonium carbonate (5.7 g)
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Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
FILTRATION
|
Details
|
Filter off the barium carbonate
|
Type
|
WASH
|
Details
|
wash the filter cake with hot water
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate and washings in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CCCNN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |